N,N'-(4-nitrobenzene-1,3-diyl)bis(2-phenylcyclopropanecarboxamide)
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Overview
Description
N~1~-(2-NITRO-5-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}PHENYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes nitro, phenyl, and cyclopropane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-NITRO-5-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}PHENYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE typically involves multiple steps, including the formation of the nitro group, the introduction of the phenyl and cyclopropane groups, and the final coupling reactions. Common synthetic routes may involve:
Nitration: Introduction of the nitro group using nitric acid and sulfuric acid.
Coupling Reactions: Use of Suzuki–Miyaura coupling to form carbon-carbon bonds between phenyl groups.
Cyclopropanation: Formation of the cyclopropane ring through reactions involving diazomethane or other cyclopropanating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-NITRO-5-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}PHENYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-(2-NITRO-5-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}PHENYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenyl and cyclopropane groups can interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: Contains a nitro group attached to a benzene ring.
Cyclopropylbenzene: Contains a cyclopropane ring attached to a benzene ring.
Phenylcyclopropane: Contains a phenyl group attached to a cyclopropane ring.
Uniqueness
N~1~-(2-NITRO-5-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}PHENYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE is unique due to the combination of nitro, phenyl, and cyclopropane groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H23N3O4 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[4-nitro-3-[(2-phenylcyclopropanecarbonyl)amino]phenyl]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C26H23N3O4/c30-25(21-14-19(21)16-7-3-1-4-8-16)27-18-11-12-24(29(32)33)23(13-18)28-26(31)22-15-20(22)17-9-5-2-6-10-17/h1-13,19-22H,14-15H2,(H,27,30)(H,28,31) |
InChI Key |
AYFWMOYCTXGBJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3CC3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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